molecular formula C8H11N B1293518 2-Propylpyridine CAS No. 622-39-9

2-Propylpyridine

Cat. No. B1293518
CAS RN: 622-39-9
M. Wt: 121.18 g/mol
InChI Key: OIALIKXMLIAOSN-UHFFFAOYSA-N
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Description

2-Propylpyridine is a pyridine derivative, a class of compounds that are important in various chemical syntheses and pharmaceutical applications. Pyridine itself is a basic heterocyclic organic compound with the chemical formula C5H5N. Substituted pyridines, such as 2-aminopyridine, have been widely studied for their potential in drug discovery due to their simple, low molecular weight, and functionalized structure, which can be used to produce single products with minimum side reactions .

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and various reagents. For instance, functionalized 2-aminohydropyridines and 2-pyridinones have been synthesized via domino reactions using arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, with triethylamine as a base catalyst . Additionally, 2-arylpyridines, which are significant ligands for synthesizing complexes with physical properties, can be synthesized through sequential palladium-catalyzed direct arylation followed by Suzuki coupling of bromo-2-chloropyridines .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial in determining their reactivity and potential applications. For example, the molecular structure and dynamics of 2-aminopyridine-3-carboxylic acid have been studied using X-ray diffraction, inelastic neutron scattering, infrared, and Raman spectroscopy, as well as first principles calculations . These studies help in understanding the electronic and spatial configuration of the molecules, which is essential for their function as ligands or pharmacophores.

Chemical Reactions Analysis

Pyridine derivatives undergo various chemical reactions that are useful in synthetic chemistry. For example, 2-acylpyridines can be prepared by iridium-catalyzed [2 + 2 + 2] cycloaddition of α,ω-diynes with acyl cyanides . Moreover, the synthesis of amino-functionalized 2,2'-bipyridines involves coupling substituted 2-chloro- and 2-bromopyridine building blocks to diamino-functionalized compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives like 2-propylpyridine are influenced by their molecular structure. These properties include solubility, boiling and melting points, and reactivity. The presence of substituents on the pyridine ring can significantly alter these properties, making them suitable for specific applications. For instance, the crystal structure of gold(III) complexes with 2-phenylpyridine ligands shows how the ligands' orientation can affect the overall stability and

Scientific Research Applications

1. Applications in Electrochemical Processes

2-Propylpyridine derivatives, such as 4-propylpyridine, have been utilized in electrochemical processes. A study by (Fang et al., 2015) discusses the use of 4-propylpyridine in the formation of a new ionic liquid for aluminum electroplating. This ionic liquid features an Al-containing cation as the electroactive species, which is beneficial for the electrodeposition of aluminum.

2. Role in Antibacterial Materials

2-Propylpyridine derivatives have been explored for their potential in creating antibacterial materials. (Pallavicini et al., 2013) investigated the use of a propyltrimethoxysilane-modified 2,2'-bipyridine ligand, which, when grafted onto glass surfaces and combined with Cu(2+), exhibited significant microbicidal effects against bacteria like Escherichia coli and Staphylococcus aureus.

3. Synthesis of Bioactive Compounds

The synthesis of bioactive compounds often involves 2-propylpyridine derivatives. For instance, (Bolliger et al., 2011) described methods for synthesizing 6-substituted 2-aminopyridines, key structural cores of various bioactive natural products and medicinally important compounds.

4. Catalytic Applications

2-Propylpyridine derivatives like terpyridines have catalytic applications in various fields, including materials science, biomedicinal chemistry, and organometallic catalysis. As discussed by (Winter et al., 2011), these compounds catalyze a broad range of reactions, from artificial photosynthesis to biochemical transformations.

5. Role in Drug Discovery

2-Propylpyridine derivatives are significant in drug discovery due to their simple, low molecular weight and functionalized structure, as highlighted by (Rao & Chanda, 2021). These derivatives serve as locomotives in synthesizing pharmacophores against various biological targets.

6. Antibacterial Activity

Certain 2-propylpyridine derivatives have been synthesized to assess their antibacterial activity. (El-Salam & Mohamed, 2005) conducted research on 2-aminopyridine derivatives, finding varied extents of bacterial inhibition.

7. Use in Photovoltaics

2-Propylpyridine derivatives have applications in photovoltaic research. (Kuang et al., 2006) studied heteroleptic ruthenium complexes that incorporate bipyridine ligands for use in dye-sensitized solar cells, demonstrating significant solar light harvesting capacity.

properties

IUPAC Name

2-propylpyridine
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InChI

InChI=1S/C8H11N/c1-2-5-8-6-3-4-7-9-8/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIALIKXMLIAOSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
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DSSTOX Substance ID

DTXSID2060751
Record name 2-Propylpyridine
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Molecular Weight

121.18 g/mol
Source PubChem
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Physical Description

Liquid, Colourless liquid; Tobacco, nutty aroma
Record name 2-Propylpyridine
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Record name 2-Propylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1321/
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Boiling Point

169.00 to 171.00 °C. @ 760.00 mm Hg
Record name 2-Propylpyridine
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Solubility

slightly, Slightly soluble in water, Soluble (in ethanol)
Record name 2-Propylpyridine
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Density

0.907-0.917
Record name 2-Propylpyridine
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Product Name

2-Propylpyridine

CAS RN

622-39-9
Record name 2-Propylpyridine
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Record name 2-Propylpyridine
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Record name 2-Propylpyridine
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Record name Pyridine, 2-propyl-
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Record name 2-Propylpyridine
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Record name 2-propylpyridine
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Record name 2-Propylpyridine
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Melting Point

2 °C
Record name 2-Propylpyridine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
365
Citations
M Ishihara, T Tsuneya, M Shiga… - Journal of agricultural …, 1992 - ACS Publications
… [(Z)-l-butenl-yl]-2-propylpyridine,5-(E)-l-buten-l-yl]-2-propylpyridine,3-[(Z)-l-buten-l… -l-yl]-2-propylpyridine (8) and 5-[(E)-l-Buten-l-yl]-2-propylpyridine (9). The … Phenyl-2-propylpyridine was …
Number of citations: 38 pubs.acs.org
H Kusama, Y Konishi, H Sugihara… - Solar energy materials and …, 2003 - Elsevier
… Addition of 2-propylpyridine in the electrolyte showed the most remarkable effect on the η (7.6%) of the cell among the tested additives and its η was even higher than that of the …
Number of citations: 139 www.sciencedirect.com
NA Shirokov, VV Mazurek - Polymer Science USSR, 1976 - Elsevier
… The hydrolysate has been found to contain 2-propylpyridine which was identified by PMR and GLC in comparisons with a standard. Our results lead to the conclusion that the …
Number of citations: 1 www.sciencedirect.com
L Thomi, P Schaefer, K Landfester, FR Wurm - Macromolecules, 2016 - ACS Publications
… of glucose to release 2-propylpyridine over a period of time. … 2-Propylpyridine was chosen for that as it is soluble in … When 2-propylpyridine is released from the nanocontainers, it …
Number of citations: 20 pubs.acs.org
H KASHIWAGI, S ENOMOTO - Chemical and Pharmaceutical …, 1982 - jstage.jst.go.jp
… 2,6-lutidine from z-picoline with methanol, 3-ethylpyridine and 2,5-lutidine from f-picoline with methanol, 4-ethylpyridine and 2,4-lutidine from y-picoline with methanol, 2-propylpyridine …
Number of citations: 3 www.jstage.jst.go.jp
A Adams, V Kitryte, R Venskutonis… - Journal of agricultural …, 2011 - ACS Publications
… particular 5-butyl-2-propylpyridine. A mechanism of formation … yields 5-butyl-2-propylpyridine after elimination of water. The … (24) In our model experiments, 5-butyl-2-propylpyridine was …
Number of citations: 51 pubs.acs.org
K Lystbaek, H Bildsøe - Magnetic resonance in chemistry, 1985 - Wiley Online Library
… values for tetra-n-butylammonium trichloro(2-propylpyridine)platinate(II) indicate that internal rotation around the Pt-N bond also … K[PtC13(2-propylpyridine)] in HC1, and 2 precipitated …
TM Patrick Jr - Journal of the American Chemical Society, 1952 - ACS Publications
… It is clear that IVmust be 3,5-diethyl-2propylpyridine, and further substantiation was given by … with the melting points of these derivatives of Chichibabin’s 3,5-diethyl-2propylpyridine.3 …
Number of citations: 43 pubs.acs.org
HL Li, Y Kuninobu - Advanced Synthesis & Catalysis, 2020 - Wiley Online Library
… Treatment of 1.00 g of 3-methyl-2-propylpyridine (2 a) with biaryl iodide 2 j in the presence of a Pd(OPiv) 2 (5.0 mol%) catalyst, AgOAc (1.5 equiv.), and CF 3 COOH (1.5 equiv.) gave …
Number of citations: 10 onlinelibrary.wiley.com
R Zamora, FJ Hidalgo - Food chemistry, 2022 - Elsevier
… (5-ethyl-2-methylpyridine, 5-butyl-2-propylpyridine, and 5-hexyl-2-pentylpyridine) produced … -butyl-2-propylpyridine and 5-hexyl-2-pentylpyridine, which are not commercially available. …
Number of citations: 4 www.sciencedirect.com

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